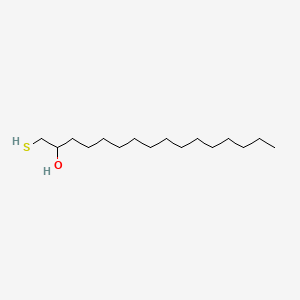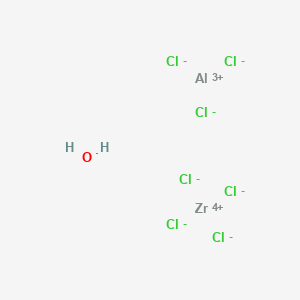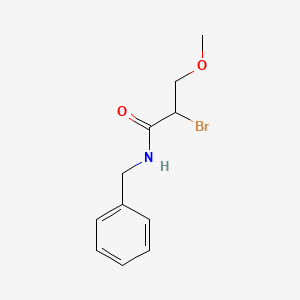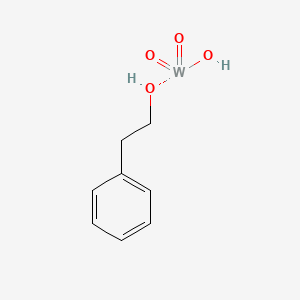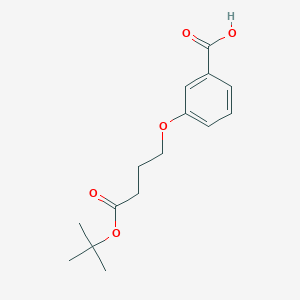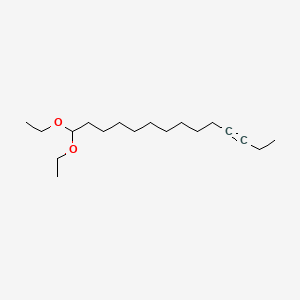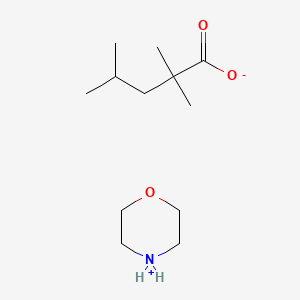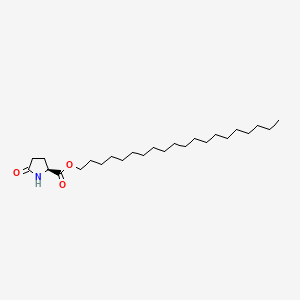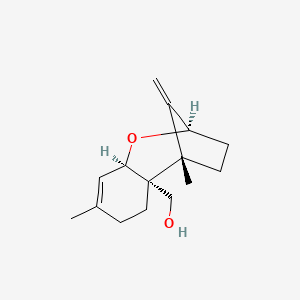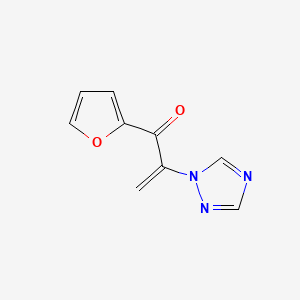
1-Tetratriacontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetratriacontene is a long-chain hydrocarbon with the molecular formula C₃₄H₆₈ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its long carbon chain. This compound is part of a larger family of hydrocarbons that are significant in various industrial and scientific applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetratriacontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Tetratriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes, where the double bond is fully saturated.
Substitution: Haloalkanes, where halogens are added across the double bond.
Scientific Research Applications
1-Tetratriacontene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Mechanism of Action
The mechanism of action of 1-Tetratriacontene primarily involves its interactions with other molecules through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of new functional groups .
Comparison with Similar Compounds
Tetratriacontane (C₃₄H₇₀): A saturated hydrocarbon with a similar carbon chain length but without the double bond.
Hexatriacontene (C₃₆H₇₂): Another long-chain alkene with two additional carbon atoms.
Octatriacontene (C₃₈H₇₆): A longer-chain alkene with four additional carbon atoms.
Uniqueness: 1-Tetratriacontene is unique due to its specific chain length and the presence of a double bond, which imparts different chemical reactivity compared to its saturated counterpart, tetratriacontane. This double bond allows for a wider range of chemical reactions, making it more versatile in various applications .
Properties
CAS No. |
61868-12-0 |
|---|---|
Molecular Formula |
C34H68 |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
tetratriacont-1-ene |
InChI |
InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-34H2,2H3 |
InChI Key |
AQUWSCLUQRAMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



